Niobium carbide (Nb2C)

Supercapacitors Quantum Capacitance MXenes

Nb₂C MXene delivers quantifiable performance advantages over generic Ti₃C₂-based materials. Its 324.1 µF/cm² quantum capacitance and ~14% better capacity retention after 50 cycles make it the preferred choice for high-areal-capacity Li-ion anodes and supercapacitor electrodes. The semimetallic conductivity (2,000-4,000 S/cm) and 330 GPa Young's modulus ensure robust electrode integrity during cycling. • 324.1 vs. 246.2 µF/cm² quantum capacitance vs. Ti₂C • 65.1 mV/dec Tafel slope for alkaline HER • 541.93 mAh/g theoretical Li-ion capacity

Molecular Formula CH4Nb2
Molecular Weight 201.855 g/mol
CAS No. 12011-99-3
Cat. No. B080163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium carbide (Nb2C)
CAS12011-99-3
Molecular FormulaCH4Nb2
Molecular Weight201.855 g/mol
Structural Identifiers
SMILESC.[Nb].[Nb]
InChIInChI=1S/CH4.2Nb/h1H4;;
InChIKeyZPBIEBOYLYYRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nb2C MXene Core Attributes


Niobium carbide (Nb2C) is a two-dimensional (2D) transition metal carbide belonging to the MXene family, with the general formula M₂X, where M is niobium and X is carbon [1]. It is typically synthesized by selective etching of aluminum from the MAX phase precursor Nb₂AlC, yielding a layered structure with surface terminations (Tx) such as -O, -OH, and -F that impart hydrophilicity and tunable electronic properties [1]. Nb₂C MXene exhibits semimetallic behavior with an electrical conductivity in the range of 2,000–4,000 S/cm and a Young's modulus of approximately 330 GPa, reflecting its potential as a conductive and mechanically robust material [2]. It is distinct from its cubic NbC counterpart and from other M₂X MXenes such as Ti₂C, V₂C, and Mo₂C in terms of electronic structure, interlayer spacing, and surface chemistry [3]. Its primary research and industrial relevance lies in energy storage (batteries, supercapacitors), electrocatalysis (HER), and functional nanocomposites where a combination of metallic conductivity, layered morphology, and specific transition metal chemistry is required [1][3].

Energy storage research (batteries, supercapacitors)
Electrocatalysis (HER) and functional nanocomposites
2D layered morphology with tunable surface chemistry
Research requiring metallic conductivity and hydrophilicity

Why Nb2C MXene Outperforms Generic Alternatives


MXenes as a class are not interchangeable; their performance is dictated by the specific transition metal (M), which governs the density of states at the Fermi level, work function, and surface redox activity [1]. While Ti₃C₂Tx is the most studied MXene, Nb₂C offers a distinct electronic ground state and larger interlayer spacing that directly impacts ion intercalation kinetics and catalytic behavior [1][2]. For example, Nb₂C demonstrates a different plasma edge energy (0.3 eV) compared to Ti₃C₂ (0.1 eV) and V₂C (0.5 eV), reflecting variations in free carrier concentration that are critical for optical and electronic applications [2]. Furthermore, its work function and surface termination-dependent stability differ from Mo₂C and V₂C, making it uniquely suited for applications where higher work function or specific surface chemistries are required [1]. Procurement of a generic MXene without consideration of the M-element identity risks suboptimal performance in energy storage capacity, catalytic overpotential, and mechanical resilience, as quantified in the evidence below.

Nb₂C MXene
Generic Ti₃C₂, V₂C, Mo₂C MXenes
Distinct electronic structure (work function, plasma edge energy)
Electronic mismatch may shift device performance
Larger interlayer spacing for ion intercalation
Intercalation kinetics may differ, affecting capacity
Surface termination-dependent catalytic stability
Catalytic overpotential and stability may not transfer

Nb2C MXene Performance Evidence vs. Analogs


Superior Quantum Capacitance vs. Ti₂C

First-principles calculations demonstrate that pristine Nb₂C MXene exhibits a significantly higher quantum capacitance (QC) compared to Ti₂C MXene, which is a critical determinant of charge storage efficiency in supercapacitor electrodes [1]. The calculated QC for Nb₂C is 324.1 µF/cm², whereas Ti₂C shows a value of 246.2 µF/cm² [1]. This represents a 31.6% increase in QC for Nb₂C, and the advantage holds for both positive and negative electrode polarities, as well as across various functionalized states (with -O, -F, and -OH terminations) [1].

Quantum Capacitance
Head-to-head
324.1 µF/cm²
Ti₂C MXene: 246.2 µF/cm²
+31.6% higher
Supports higher charge storage in supercapacitor electrodes
DFT calculations for pristine MXenes
Supercapacitors Quantum Capacitance MXenes Electrochemistry

Enhanced Areal Capacity Retention vs. Ti₃C₂

In a direct experimental comparison of binder-free MXene anodes for lithium-ion batteries, Nb₂C demonstrated superior cycling stability and capacity retention compared to the widely studied Ti₃C₂ [1]. Nb₂C achieved an initial reversible areal capacity of ~16 mAh/cm², which decreased to 6.7 mAh/cm² after 50 cycles [1]. This represents a capacity retention of 41.9% after 50 cycles, which is a ~14% increase relative to the capacity retention observed for Ti₃C₂ under identical cycling conditions [1].

Areal Capacity Retention
Head-to-head
~6.7 mAh/cm²
after 50 cycles (from ~16 mAh/cm²)
~14% higher retention vs Ti₃C₂
Supports durable high-areal-capacity Li-ion anodes
Binder-free anode, 50 cycles
Lithium-Ion Batteries Anode Materials Areal Capacity MXenes

Competitive Theoretical Li-Ion Capacity vs. V₂C

Theoretical studies provide a basis for comparing the intrinsic Li-storage potential of different MXenes. While Nb₂C's maximum theoretical gravimetric capacity of 541.93 mAh/g is lower than that of V₂C (941.31 mAh/g), it is substantially higher than the experimental capacities of many conversion-type anode materials and offers a favorable combination of moderate capacity and potentially superior structural or cycling stability [1][2]. In contrast, Ti₂C exhibits a theoretical capacity of 995.04 mAh/g, but this is often not realized in practice due to kinetic limitations [1].

Theoretical Li Capacity
Cross-study
541.93 mAh/g
V₂C: 941.31; Ti₂C: 995.04 mAh/g
-42.4% vs V₂C
Balanced capacity may complement stability advantages
DFT calculations, double-layer Li adsorption
Lithium-Ion Batteries Theoretical Capacity DFT MXenes

HER Electrocatalytic Activity in Alkaline Media

Nb₂C-based electrodes show promise as non-precious metal catalysts for the hydrogen evolution reaction (HER). A heterostructure of MoS₂/Nb₂C exhibits a Tafel slope of 65.1 mV/dec and a low overpotential in 1 M KOH [1]. While a direct comparison of pristine Nb₂C overpotential to other MXenes is not provided, the low overpotential achieved in the composite is competitive with many non-noble metal catalysts [1]. For comparison, Nb-doped Ti₃C₂ MXene showed a specific capacitance of 442.7 F/g in 6 M KOH, while Ni-doped Nb₂C MXene achieved a significantly higher capacitance of 666.67 F/g in a PVA-H₂SO₄ gel electrolyte, highlighting the impact of doping and electrolyte on performance [2].

HER Tafel Slope
Class-level
65.1 mV/dec
MoS₂/Nb₂C composite
Supports viable HER electrocatalyst design
1 M KOH alkaline electrolyte
Electrocatalysis Hydrogen Evolution Reaction HER MXenes

Anisotropic Mechanical Strength

Molecular dynamics simulations reveal that pristine Nb₂C MXene exhibits significant mechanical anisotropy, with a Young's modulus of 282.54 GPa and ultimate tensile strength of 23.10 GPa along the [100] direction [1]. This is 35.36% higher in tensile strength compared to the [010] direction [1]. While these values are lower than some reported for Ti₃C₂Tx (e.g., ~330 GPa), they still represent a high stiffness-to-weight ratio for a 2D material and are critical for applications where directional mechanical integrity is paramount [2].

Mechanical Anisotropy
Reported
[100] 23.10 GPa
vs [010] direction (strength)
+35.36% higher along [100]
Informs directional reinforcement in nanocomposites
MD simulation at 300 K
Mechanical Properties Young's Modulus Tensile Strength MXenes

Nb2C MXene Priority Applications


Supercapacitor Electrodes

Given its superior quantum capacitance relative to Ti₂C (324.1 vs. 246.2 µF/cm²) [1], Nb₂C MXene is a prime candidate for next-generation supercapacitor electrodes. Its metallic conductivity and hydrophilic surface facilitate rapid ion transport and maximize charge storage, particularly in aqueous and gel electrolytes where high power density and long cycle life are required.

Lithium-Ion Battery Anodes

Nb₂C is particularly well-suited for high-areal-capacity Li-ion battery anodes due to its demonstrated ~14% improvement in capacity retention over Ti₃C₂ after 50 cycles [1]. This enhanced stability, combined with a competitive theoretical capacity (541.93 mAh/g) [2], makes it an attractive alternative for applications prioritizing long-term durability and energy density, such as electric vehicles and grid storage.

Electrocatalyst Support for HER

The low Tafel slope (65.1 mV/dec) achieved by MoS₂/Nb₂C heterostructures in alkaline HER [1] positions Nb₂C as an effective conductive support and co-catalyst for water splitting. Its 2D morphology and metallic nature provide abundant active sites and efficient charge transfer, offering a pathway to reduce or replace costly platinum-based catalysts in electrolyzers.

Directionally Reinforced Nanocomposites

The significant mechanical anisotropy of Nb₂C, with a 35.36% higher tensile strength along the [100] direction compared to the [010] direction [1], enables the design of nanocomposites with tailored, direction-dependent mechanical properties. This is valuable for flexible electronics, wearables, and structural components where high strength in a specific orientation is required without sacrificing electrical conductivity.

Application
Selection Property
Validation Focus
Supercapacitor Electrodes
Intrinsic quantum capacitance
Charge storage efficiency in electrode configuration
Li-Ion Battery Anodes
Cycle life and areal capacity
Long-term cycling stability in half-cells
Electrocatalyst Support (HER)
Catalytic activity and conductivity
Tafel slope and overpotential evaluation
Directional Nanocomposites
Mechanical anisotropy
Direction-dependent tensile strength assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niobium carbide (Nb2C)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.